Methyl 2-(dimethylamino)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethylamino)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-nitrobenzoate typically involves the esterification of 2-(dimethylamino)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: 2-(dimethylamino)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(dimethylamino)-5-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-(dimethylamino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The dimethylamino group can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Methyl 2-(dimethylamino)-5-nitrobenzoate can be compared with other nitrobenzoates and dimethylamino-substituted compounds:
Methyl 4-nitrobenzoate: Lacks the dimethylamino group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 2-(dimethylamino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in the study of various chemical reactions.
Properties
CAS No. |
101905-71-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)9-5-4-7(12(14)15)6-8(9)10(13)16-3/h4-6H,1-3H3 |
InChI Key |
IRKCYPMJNYIJOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.